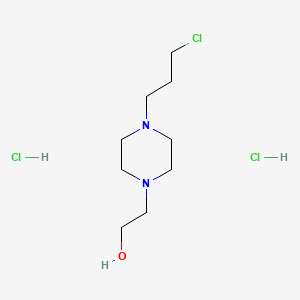

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

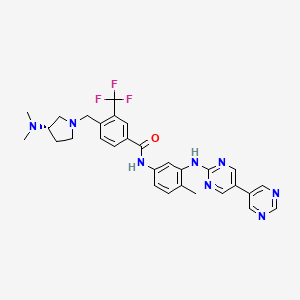

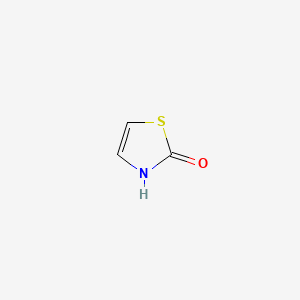

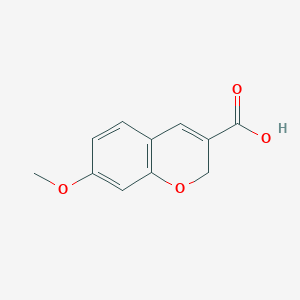

“4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H21Cl3N2O . It is also known by other synonyms such as “1-(2-Hydroxyethyl)-4-(chloropropyl)piperazinehydrochloride” and "2-(4-(3-Chloropropyl)piperazin-1-yl)ethanol dihydrochloride" .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H21Cl3N2O . This indicates that the compound contains 9 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用

Synthesis and Structural Analysis

4-(3-Chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, closely related to the compound , has been synthesized and characterized, revealing its potential in drug development. The study utilized spectral data analysis and X-ray single crystal analysis, providing insight into its structural, electronic, and molecular properties. The compound showed promising activity against Prostate specific membrane protein in molecular docking studies, indicating its potential application in targeting prostate cancer (Bhat et al., 2018).

Antifungal and Solubility Thermodynamics

Research into a novel potential antifungal compound of the 1,2,4-triazole class, which shares structural similarities with 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride, explored its solubility thermodynamics in biologically relevant solvents. This study provides insight into the solubility and thermodynamic properties essential for drug delivery systems, demonstrating the compound's solubility in alcohols and its lipophilic delivery pathways in biologic media (Volkova et al., 2020).

Antimicrobial and Anti-inflammatory Activities

A study on novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which share a functional moiety with this compound, examined their in vitro activities against a panel of bacteria and the fungus Candida albicans. Several derivatives demonstrated good or moderate activities, particularly against Gram-positive bacteria. Additionally, the in vivo anti-inflammatory activity of these compounds was assessed, highlighting their therapeutic potential in anti-inflammatory treatments (Al-Omar et al., 2010).

Crystal Engineering and Hydrogen-Bond Association

A study on organic crystal engineering involving 1,4-piperazine-2,5-diones, related to the compound of interest, focused on their hydrogen-bond association in polymorphic crystalline forms. This research provides valuable information on the molecular interactions and crystallization processes that are crucial for the development of pharmaceuticals (Weatherhead-Kloster et al., 2005).

Safety and Hazards

Safety measures for handling “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Piperazine derivatives have been found to interact with a wide range of receptors in the body, including serotonin, dopamine, and adrenergic receptors, among others. The specific effects of these compounds can vary widely depending on their exact structure and the receptors they interact with .

Pharmacokinetics of these compounds can also vary, but generally, they are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound or its target receptors .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride involves the reaction of 3-chloropropylpiperazine with ethanol in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-chloropropylpiperazine", "ethanol", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Add 3-chloropropylpiperazine to a reaction flask", "Add ethanol to the reaction flask", "Add a reducing agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid", "Stir the reaction mixture for several hours", "Filter the resulting solid and wash with cold ethanol", "Dry the solid under vacuum to obtain 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride" ] } | |

| 3445-00-9 | |

分子式 |

C9H20Cl2N2O |

分子量 |

243.17 g/mol |

IUPAC名 |

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H |

InChIキー |

AEHSLLFSZBQDFB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCl)CCO.Cl.Cl |

正規SMILES |

C1CN(CCN1CCCCl)CCO.Cl |

| 3445-00-9 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)